6beta-Hydroxy 21-Acetyloxy Budesonide

Description

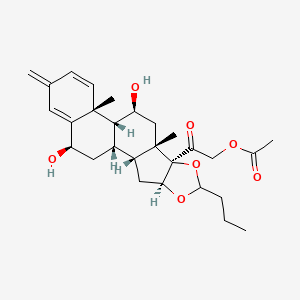

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJWVUUEPVHQRD-DIMDHKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

characterization of 6beta-Hydroxy 21-Acetyloxy Budesonide

An In-depth Technical Guide to the Characterization of 6β-Hydroxy-21-acetyloxy-budesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide, a significant derivative of the corticosteroid budesonide. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its metabolic context.

Physicochemical Properties

6β-Hydroxy-21-acetyloxy-budesonide is a derivative of budesonide, a potent glucocorticoid. The introduction of a hydroxyl group at the 6β position and an acetyl group at the 21-position modifies its polarity and potential metabolic stability. A summary of its key identifiers is presented in Table 1.

| Property | Value | Source |

| Chemical Name | (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione | N/A |

| Molecular Formula | C27H36O8 | [1] |

| Molecular Weight | 488.57 g/mol | [1] |

| CAS Number | 93789-69-6 | [1] |

Synthesis and Purification

-

6β-Hydroxylation of Budesonide: This step can be achieved through microbial or enzymatic transformation, mimicking the metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4.

-

21-Acetylation of 6β-Hydroxybudesonide: The resulting 6β-hydroxybudesonide can then be selectively acetylated at the 21-hydroxyl group using a suitable acetylating agent like acetic anhydride in the presence of a catalyst.

Purification of the final product would typically involve chromatographic techniques.

Experimental Workflow: Purification

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of 6β-Hydroxy-21-acetyloxy-budesonide. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 6β-Hydroxy-21-acetyloxy-budesonide and for separating it from budesonide and other related substances.

Experimental Protocol: HPLC Analysis

A stability-indicating HPLC method can be adapted from existing methods for budesonide and its metabolites.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Hypersil C18).

-

Mobile Phase: A mixture of ethanol, acetonitrile, and a phosphate buffer (pH 3.4) in a ratio of approximately 2:30:68 (v/v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detection at 240 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

This method should effectively separate the more polar 6β-Hydroxy-21-acetyloxy-budesonide from the parent budesonide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Expected Mass Spectral Data

| Ion | Expected m/z |

| [M+H]+ | 489.25 |

| [M+Na]+ | 511.23 |

The fragmentation pattern in MS/MS would likely show losses of water, acetic acid, and fragments related to the butylidene bis(oxy) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 6β-Hydroxy-21-acetyloxy-budesonide. Both 1H and 13C NMR spectra are required.

Expected 1H NMR Chemical Shifts

While specific data is not available, expected shifts can be inferred. The presence of the 6β-hydroxyl group would lead to a downfield shift of the proton at the C6 position compared to budesonide. The protons of the 21-acetyl group would appear as a singlet around 2.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm-1) |

| O-H (hydroxyl) | 3200-3600 |

| C=O (ketone, ester) | 1650-1750 |

| C=C (alkene) | 1600-1680 |

| C-O (ester, ether) | 1000-1300 |

Metabolic Pathway

6β-Hydroxy-21-acetyloxy-budesonide is closely related to the metabolism of budesonide. Budesonide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form two major, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. The formation of 6β-Hydroxy-21-acetyloxy-budesonide would likely follow the formation of 6β-hydroxybudesonide.

This technical guide provides a foundational understanding of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide. Further research is required to establish detailed, validated experimental protocols and to fully elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.

References

6beta-Hydroxy 21-Acetyloxy Budesonide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6β-Hydroxy-21-acetyloxy budesonide, a known impurity and metabolite of the synthetic corticosteroid, budesonide. This document details its chemical structure, and physicochemical properties, and discusses the analytical methodologies for its identification and quantification. Although primarily classified as a reference standard for quality control in pharmaceutical manufacturing, this guide also explores the potential biological implications of this molecule. The synthesis of related budesonide impurities is reviewed to provide context for its formation. This paper aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of budesonide-based therapeutics.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical quality attribute that must be carefully controlled. 6β-Hydroxy-21-acetyloxy budesonide has been identified as a process impurity and potential metabolite of budesonide. Its characterization is crucial for ensuring the safety and efficacy of budesonide formulations. This guide provides a detailed examination of the chemical and physical properties of this specific impurity.

Chemical Structure and Identification

The chemical structure of 6β-Hydroxy-21-acetyloxy budesonide is derived from the core structure of budesonide with the addition of a hydroxyl group at the 6β position and an acetyl group at the 21-position.

Systematic Name: (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-1,4-diene-3,20-dione-21-acetate[1][2]

Synonym: 2-((2R,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2,7-dihydroxy-6a,8a-dimethyl-4-oxo-10-propyl-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2′,1′:4,5]indeno[1,2-d][3][4]dioxol-8b-yl)-2-oxoethyl acetate[5]

Chemical Formula: C₂₇H₃₆O₈[2][5]

InChI Key: InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19+,20-,22+,23+,24+,25-,26-,27+/m0/s1[1]

Below is a 2D representation of the chemical structure of 6β-Hydroxy-21-acetyloxy budesonide.

Physicochemical Properties

As a reference standard, detailed physicochemical data for 6β-Hydroxy-21-acetyloxy budesonide is not extensively published in peer-reviewed literature. The available information is summarized in the table below. This data is critical for the development of analytical methods and for understanding its behavior in various matrices.

| Property | Value | Source |

| Molecular Weight | 488.58 g/mol | [5] |

| CAS Number | 93789-69-6 | [2][5] |

| Appearance | Solid (form not specified) | |

| Purity | Typically available as a high-purity reference standard (e.g., 95%-98%) | [6] |

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of 6β-Hydroxy-21-acetyloxy budesonide are scarce, as it is primarily an impurity. However, understanding the synthesis of budesonide and its other impurities can provide insights into the potential formation pathways of this compound.

The synthesis of budesonide impurities often involves multi-step reactions starting from a budesonide raw material. For instance, the synthesis of a related impurity, budesonide impurity USP-Z1, involves the reaction of budesonide with butyryl chloride or butyric anhydride, followed by oxidation.[3][5] Another impurity, EP-ZE, is synthesized from ZNA-3 through oxidation, reaction with n-butanal, and subsequent hydrolysis.[7] These examples highlight that the formation of impurities like 6β-Hydroxy-21-acetyloxy budesonide likely occurs through side reactions or degradation during the manufacturing process of budesonide.

The general workflow for the synthesis and purification of budesonide impurities can be conceptualized as follows:

Analytical Methodology

The primary application of 6β-Hydroxy-21-acetyloxy budesonide is as a reference standard for the quality control of budesonide drug products.[8] Its accurate identification and quantification are essential to ensure that the levels of this impurity are within the acceptable limits set by regulatory authorities.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of budesonide and its impurities.[9][10][11] A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is usually performed using a UV detector at a wavelength where budesonide and its impurities exhibit significant absorbance.

A general workflow for the analytical method validation for a budesonide impurity is outlined below:

A Certificate of Analysis (CoA) for a reference standard of 6β-Hydroxy-21-acetyloxy budesonide would typically include data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[2]

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the mechanism of action of 6β-Hydroxy-21-acetyloxy budesonide. As a known impurity, its biological effects have likely not been a primary area of research. However, given its structural similarity to budesonide, it is plausible that it could interact with glucocorticoid receptors, although its potency and potential for adverse effects are unknown.

Budesonide itself exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins.

A simplified representation of the glucocorticoid receptor signaling pathway is provided below:

Further research would be necessary to determine if 6β-Hydroxy-21-acetyloxy budesonide has any significant agonist or antagonist activity at the glucocorticoid receptor or if it interacts with other cellular targets.

Conclusion

6β-Hydroxy-21-acetyloxy budesonide is an important reference standard for the pharmaceutical industry, playing a critical role in the quality control of budesonide manufacturing. While its chemical identity is well-defined, a comprehensive profile of its physicochemical properties and biological activities remains to be fully elucidated. This technical guide consolidates the currently available information and highlights the areas where further research is needed. A deeper understanding of this and other budesonide-related impurities will contribute to the continued safety and efficacy of this important class of anti-inflammatory drugs.

References

- 1. 6beta-Hydroxy 21-Acetyloxy Budesonide | LGC Standards [lgcstandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Synthesis method of budesonide impurity USP-Z1 - Eureka | Patsnap [eureka.patsnap.com]

- 4. Budesonide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. CN110078784B - Synthesis method of budesonide impurity USP-Z1 - Google Patents [patents.google.com]

- 6. 6-beta-Hydroxy 21-Acetyloxy Budesonide, CasNo. NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 7. CN110078785A - A kind of synthetic method of budesonide impurity E P-ZE - Google Patents [patents.google.com]

- 8. 6-beta-Hydroxy 21-Acetyloxy Budesonide - SRIRAMCHEM [sriramchem.com]

- 9. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Metabolism of Budesonide to 6β-Hydroxybudesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the synthetic corticosteroid Budesonide to its primary metabolite, 6β-hydroxybudesonide. This process is a critical determinant of the drug's systemic bioavailability and overall safety profile. This document outlines the core metabolic pathway, detailed experimental protocols for its investigation, and quantitative data reported in the scientific literature.

Introduction

Budesonide is a potent glucocorticoid utilized in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Its efficacy is maximized through local administration, minimizing systemic exposure and associated side effects. A key factor contributing to its favorable safety profile is its extensive first-pass metabolism in the liver, where it is rapidly converted to metabolites with significantly lower glucocorticoid activity. The primary pathway in this metabolic clearance is the hydroxylation of Budesonide to 6β-hydroxybudesonide.

The Core Metabolic Pathway

The metabolism of Budesonide is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, located primarily in the liver and to a lesser extent in the intestine.[1][2] This enzyme catalyzes the hydroxylation of Budesonide at the 6β position of the steroid nucleus, resulting in the formation of 6β-hydroxybudesonide. Concurrently, another major metabolite, 16α-hydroxyprednisolone, is also formed through the action of CYP3A4.[1][3][4][5] These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, rendering them pharmacologically inactive.

The initial user query mentioned "6β-Hydroxy 21-Acetyloxy Budesonide". While the vast majority of scientific literature refers to the primary metabolite as 6β-hydroxybudesonide, the existence of a 21-acetylated form is plausible as a minor metabolite or a synthetic derivative. However, its role in the primary metabolic pathway of Budesonide is not prominently documented. This guide will focus on the well-established formation of 6β-hydroxybudesonide.

Below is a diagram illustrating the primary metabolic pathway of Budesonide.

Quantitative Data on Budesonide Metabolism

The following table summarizes the available quantitative data related to the metabolism of Budesonide. Specific kinetic parameters for the formation of 6β-hydroxybudesonide are not extensively reported in the public domain.

| Parameter | Value | Organism/System | Comments | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | Human | Primarily in the liver and intestine. | [1][2] |

| Major Metabolites | 6β-hydroxybudesonide, 16α-hydroxyprednisolone | Human | Both are pharmacologically inactive. | [1][3][4][5] |

| Inhibition of Budesonide Metabolism (IC50) | ~0.1 µM | Human Liver Microsomes | By Ketoconazole, a potent CYP3A4 inhibitor. | [4] |

| Inhibition of Budesonide Metabolism (IC50) | ~1 µM | Human Liver Microsomes | By Troleandomycin, a CYP3A4 inhibitor. | [4] |

Experimental Protocols

This section details a generalized protocol for studying the in vitro metabolism of Budesonide to 6β-hydroxybudesonide using human liver microsomes, based on methodologies described in the literature.

Objective

To determine the formation of 6β-hydroxybudesonide from Budesonide when incubated with human liver microsomes and to characterize the kinetics of this metabolic reaction.

Materials

-

Budesonide

-

6β-hydroxybudesonide (as a reference standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction and sample preparation)

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar corticosteroid)

-

LC-MS/MS system

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro Budesonide metabolism study.

Detailed Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of Budesonide in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of human liver microsomes in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes and the Budesonide working solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Sample Processing:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of Budesonide and 6β-hydroxybudesonide.

-

The method should be optimized for sensitivity and selectivity, often employing multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a standard curve for 6β-hydroxybudesonide using the reference standard.

-

Quantify the concentration of 6β-hydroxybudesonide formed at each time point.

-

From this data, kinetic parameters such as the rate of formation can be determined.

-

Conclusion

The metabolism of Budesonide to 6β-hydroxybudesonide via CYP3A4 is a rapid and efficient process that significantly limits the systemic bioavailability of the parent drug. This metabolic pathway is fundamental to the safety profile of Budesonide, particularly with oral and inhaled formulations. The experimental protocols outlined in this guide provide a framework for researchers to investigate this critical biotransformation in vitro. Further research to fully elucidate the kinetic parameters of this reaction will provide a more complete understanding of Budesonide's disposition and potential for drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Budicort | 0.5 mg/2 ml | Suspension | বুডিকর্ট ০.৫ মি.গ্রা./২ মি.লি. নেবুলাইজার সাসপেনশন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of 6β-Hydroxy-21-Acetyloxy Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide, a derivative of the potent synthetic corticosteroid, budesonide. Through a comprehensive review of available data, this document explores the impact of 6β-hydroxylation and 21-acetylation on the parent molecule's interaction with the glucocorticoid receptor and its subsequent anti-inflammatory effects. This guide synthesizes data on budesonide and its metabolites to infer the pharmacological profile of 6β-Hydroxy-21-Acetyloxy Budesonide, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key pathways through diagrams.

Introduction to Budesonide

Budesonide is a second-generation glucocorticoid characterized by high topical potency and low systemic side effects, making it a cornerstone in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR), which, upon activation, modulates the transcription of genes involved in the inflammatory response.[1][2] Budesonide's favorable safety profile is attributed to its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which converts it into metabolites with significantly lower glucocorticoid activity.[2]

The Impact of 6β-Hydroxylation on Pharmacological Activity

The primary metabolic pathway for budesonide involves hydroxylation at the 6β position, leading to the formation of 6β-hydroxybudesonide. This metabolic transformation serves as a significant deactivation step.

Key Findings:

-

Reduced Glucocorticoid Receptor Affinity: 6β-hydroxybudesonide exhibits markedly lower binding affinity for the glucocorticoid receptor compared to the parent budesonide molecule.

-

Negligible Glucocorticoid Activity: The glucocorticoid activity of 6β-hydroxybudesonide is considered negligible, being less than 1/100th that of budesonide.[3] This substantial reduction in activity underscores the importance of the 6β-hydroxylation pathway in terminating the systemic effects of absorbed budesonide.

The Role of 21-Acetyloxy Modification

The introduction of an acetyl group at the 21-position of the budesonide molecule results in budesonide 21-acetate. The pharmacological implications of this modification are multifaceted and require careful consideration.

Key Findings:

-

Conflicting Reports on Direct Activity: There are conflicting reports regarding the intrinsic pharmacological activity of budesonide 21-acetate. Some sources indicate that it lacks the pharmacological activity of budesonide and is primarily utilized as a reference standard and identified as "Budesonide Impurity K" in the European Pharmacopoeia.[4][5] Conversely, other information suggests it possesses significant anti-inflammatory properties.[4]

-

Potential as a Prodrug: A plausible explanation for these conflicting observations is that budesonide 21-acetate may act as a prodrug. The ester linkage at the 21-position can be susceptible to hydrolysis by esterase enzymes present in the body, which would release the active parent molecule, budesonide. This is supported by the fact that the synthesis of budesonide can involve a hydrolysis step to remove a 21-position acetate group.[6]

-

Influence of Different 21-Esters: Studies on other 21-esters of budesonide, such as budesonide-21-glycine and budesonide-21-alanine esters, have demonstrated enhanced anti-inflammatory effects compared to budesonide itself. This suggests that the nature of the ester group at the 21-position is a critical determinant of the resulting pharmacological activity, potentially by influencing properties like solubility and cellular uptake.

Inferred Pharmacological Activity of 6β-Hydroxy-21-Acetyloxy Budesonide

Based on the individual effects of 6β-hydroxylation and 21-acetylation, the pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide is predicted to be minimal.

Scientific Rationale:

The profound deactivating effect of 6β-hydroxylation is the dominant factor. Given that 6β-hydroxybudesonide possesses less than 1% of the activity of budesonide, it is highly probable that the addition of a 21-acetyloxy group to this already inactive metabolite would not restore any significant pharmacological function. Even if the 21-acetate were to be hydrolyzed, the resulting molecule would be 6β-hydroxybudesonide, which is largely inert. Therefore, 6β-Hydroxy-21-Acetyloxy Budesonide is likely to be a pharmacologically inactive metabolite.

Quantitative Data Summary

The following tables summarize the available quantitative data for budesonide and its related compounds to provide a basis for comparison.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA)¹ | Dissociation Constant (Kd) |

| Dexamethasone | 100 | - |

| Budesonide | 855 | 1.32 nmol/L |

| 6β-Hydroxybudesonide | <1% of Budesonide | Not available |

| Budesonide 21-acetate | Not available | Not available |

¹Relative to dexamethasone

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | Assay | Model | Effect |

| Budesonide | IL-6 Inhibition | LPS-induced A549 cells | Significant inhibition |

| Budesonide-21-glycine ester | IL-6 Inhibition | LPS-induced A549 cells | Inhibition approximately twice that of Budesonide |

| Budesonide-21-alanine ester | IL-6 Inhibition | LPS-induced A549 cells | Inhibition approximately twice that of Budesonide |

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Whole Cell)

This protocol is adapted from a method for determining the binding affinity of a ligand for the glucocorticoid receptor in a whole-cell system.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured and seeded in appropriate flasks or dishes.

-

Cells are transfected with a plasmid expressing the human glucocorticoid receptor (e.g., pCMV-GR).

-

Following transfection, the medium is replaced with serum-free medium to eliminate interference from endogenous steroids.

-

-

Ligand Binding:

-

Cells are harvested, washed, and resuspended in a suitable buffer (e.g., DMEM with 10 mM HEPES).

-

The cell suspension is incubated with various concentrations of a radiolabeled glucocorticoid, such as [³H]-dexamethasone.

-

Incubations are performed in the presence and absence of a high concentration of unlabeled dexamethasone to determine total and non-specific binding, respectively.

-

-

Washing and Scintillation Counting:

-

After incubation, cells are thoroughly washed with ice-cold PBS to remove unbound ligand.

-

The cell pellets are resuspended, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding analysis is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

In Vitro Metabolism of Budesonide by CYP3A4

This protocol describes a method to study the metabolism of budesonide by human liver microsomes, which are rich in CYP3A4.

Methodology:

-

Incubation Mixture Preparation:

-

A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer).

-

-

Metabolic Reaction:

-

The reaction is initiated by adding budesonide to the pre-warmed incubation mixture.

-

The mixture is incubated at 37°C for a specified period.

-

The reaction is terminated by adding a quenching solvent, such as acetonitrile.

-

-

Sample Analysis:

-

The samples are centrifuged to pellet the protein.

-

The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites, such as 6β-hydroxybudesonide.

-

-

Inhibition Studies (Optional):

-

To confirm the role of CYP3A4, the assay can be performed in the presence of known CYP3A4 inhibitors (e.g., ketoconazole) or antibodies against CYP3A enzymes.

-

Signaling and Metabolic Pathways

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of budesonide via the glucocorticoid receptor.

Caption: Budesonide Glucocorticoid Receptor Signaling Pathway.

Metabolic Pathway of Budesonide

The diagram below outlines the primary metabolic fate of budesonide, leading to the formation of 6β-Hydroxy-21-Acetyloxy Budesonide.

Caption: Budesonide Metabolic Pathway.

Conclusion

The pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide is inferred to be negligible. The primary determinant of this inactivity is the 6β-hydroxylation, a metabolic process that significantly reduces the glucocorticoid receptor binding affinity and subsequent anti-inflammatory effects of the budesonide molecule. While 21-acetylation can, in some cases, modulate the activity of corticosteroids, its presence on the already inactive 6β-hydroxybudesonide backbone is unlikely to confer any significant pharmacological function. This technical guide provides a framework for understanding the structure-activity relationships of budesonide and its derivatives, which is crucial for the design and development of future anti-inflammatory therapies. Further experimental studies would be required to definitively confirm the pharmacological profile of 6β-Hydroxy-21-Acetyloxy Budesonide.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. Buy Budesonide 21-acetate | 51333-05-2 [smolecule.com]

- 3. Budesonide EP Impurity K | CAS No- 51333-05-2 | Simson Pharma Limited [simsonpharma.com]

- 4. CN115819487A - A kind of preparation method of budesonide intermediate - Google Patents [patents.google.com]

- 5. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6β-Hydroxy 21-Acetyloxy Budesonide as a Budesonide Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6β-Hydroxy 21-Acetyloxy Budesonide, a known impurity and metabolite of the corticosteroid Budesonide. This document details its chemical identity, potential pathways of formation, and analytical methodologies for its detection and quantification, aimed at supporting research, development, and quality control of Budesonide-containing pharmaceutical products.

Introduction to Budesonide and its Impurities

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1] As with any active pharmaceutical ingredient (API), the purity of Budesonide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in drug products.

Chemical Profile of 6β-Hydroxy 21-Acetyloxy Budesonide

6β-Hydroxy 21-Acetyloxy Budesonide is a recognized related substance of Budesonide. Its chemical identity is well-established, and it is available as a pharmaceutical reference standard from various suppliers, which is essential for its accurate identification and quantification in analytical testing.[3][4][5][6]

Table 1: Chemical and Physical Properties of 6β-Hydroxy 21-Acetyloxy Budesonide

| Property | Value | Reference |

| Chemical Name | (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione | [3] |

| CAS Number | 93789-69-6 | [3][4][5] |

| Molecular Formula | C₂₇H₃₆O₈ | [3][4] |

| Molecular Weight | 488.58 g/mol | [4] |

| Appearance | White to off-white solid (typical for corticosteroids) | General knowledge |

| Storage | 2-8 °C Refrigerator | [5] |

Formation Pathway: Metabolism of Budesonide

The presence of 6β-Hydroxy 21-Acetyloxy Budesonide is primarily linked to the metabolic pathways of Budesonide. Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5][7] The major metabolic route involves hydroxylation reactions.

One of the principal metabolites of Budesonide is 6β-hydroxybudesonide.[2][8] The formation of 6β-Hydroxy 21-Acetyloxy Budesonide likely occurs as a subsequent metabolic step, involving acetylation at the 21-position of the 6β-hydroxylated intermediate. This metabolic cascade is a critical consideration in pharmacokinetic and toxicological assessments.

Figure 1. Proposed metabolic pathway for the formation of 6β-Hydroxy 21-Acetyloxy Budesonide.

Analytical Methodologies

The detection and quantification of 6β-Hydroxy 21-Acetyloxy Budesonide as an impurity in Budesonide require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques employed for this purpose.

Chromatographic Separation

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate Budesonide from its impurities and degradation products. The selection of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution program is critical for achieving the desired resolution.

Table 2: Exemplary HPLC Method Parameters for Budesonide Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (pH 3.2-3.4) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of all related substances |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Detection | UV at 244 nm |

| Injection Volume | 20 - 50 µL |

Note: These are representative parameters and require optimization and validation for the specific analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

Detection and Identification

UV-Visible Spectroscopy: Budesonide and its structurally related impurities exhibit a characteristic UV absorbance maximum at approximately 244 nm, making UV detection a suitable method for routine analysis.[8]

Mass Spectrometry (MS): For unambiguous identification and structural elucidation, especially for novel or low-level impurities, coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is indispensable. Electrospray ionization (ESI) is a common interface used for the analysis of corticosteroids. The mass spectrometer provides accurate mass data and fragmentation patterns that serve as a fingerprint for the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural confirmation of an isolated impurity is typically achieved through one- and two-dimensional NMR spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC). Suppliers of the 6β-Hydroxy 21-Acetyloxy Budesonide reference standard confirm its structure using these techniques.[3]

Experimental Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in a Budesonide drug substance or product.

Figure 2. General experimental workflow for the analysis of Budesonide impurities.

Regulatory Considerations and Specifications

The acceptable limits for impurities in pharmaceutical products are defined by regulatory agencies and pharmacopoeias (e.g., USP, Ph. Eur.). For known, identified impurities like 6β-Hydroxy 21-Acetyloxy Budesonide, a specific limit is typically established in the drug product's specification. For unknown impurities, the ICH Q3B guidelines provide thresholds for reporting, identification, and qualification. While specific regulatory limits for 6β-Hydroxy 21-Acetyloxy Budesonide are not publicly available and would be part of a manufacturer's confidential filing, the availability of a certified reference standard indicates its importance in quality control.[6]

Conclusion

6β-Hydroxy 21-Acetyloxy Budesonide is a significant related substance of Budesonide, likely formed through metabolic processes. Its control is crucial for ensuring the quality, safety, and efficacy of Budesonide-containing medicines. A thorough understanding of its chemical properties, formation pathways, and the application of robust, validated analytical methods are essential for drug development professionals. The use of certified reference standards in conjunction with advanced chromatographic and spectroscopic techniques allows for the accurate monitoring and control of this impurity, ensuring compliance with stringent regulatory requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 3. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Isolation of 6β-Hydroxy-21-Acetyloxy Budesonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6β-Hydroxy-21-acetyloxy-budesonide, a significant metabolite and impurity of the synthetic corticosteroid, Budesonide. This document details the metabolic pathways leading to its formation, outlines plausible methods for its synthesis and isolation based on established chemical principles for corticosteroids, and presents its key analytical and physicochemical properties. Furthermore, this guide describes the general mechanism of action of its parent compound, Budesonide, through the glucocorticoid receptor signaling pathway, providing context for the potential biological activity of this metabolite. The information is intended to support research, drug development, and quality control activities related to Budesonide and its derivatives.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions. As with all pharmaceutical compounds, a thorough understanding of its metabolic fate and the characterization of its metabolites and impurities are critical for ensuring safety and efficacy. One such derivative is 6β-Hydroxy-21-acetyloxy-budesonide, a compound that arises from the metabolic transformation of Budesonide. This guide explores the scientific knowledge surrounding this specific molecule.

Discovery and Metabolic Formation

The discovery of 6β-Hydroxy-21-acetyloxy-budesonide is intrinsically linked to the study of Budesonide's metabolism. The primary routes of Budesonide metabolism in humans involve enzymatic reactions in the liver.[1]

The formation of 6β-Hydroxy-21-acetyloxy-budesonide occurs through a two-step metabolic process:

-

6β-Hydroxylation: The initial and one of the main metabolic pathways for Budesonide is hydroxylation at the 6β position, yielding 6β-hydroxybudesonide. This reaction is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]

-

21-Acetylation: Subsequent to or in a separate metabolic route, an acetyl group is added at the 21-position. While the specific enzymes responsible for the 21-acetylation of Budesonide metabolites are not extensively documented in readily available literature, enzymatic acetylation of corticosteroids is a known biotransformation pathway.

The identification of Budesonide metabolites has been largely accomplished through the use of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) on samples from human urine after oral administration of Budesonide.[2] These studies have identified a range of metabolites, including hydroxylated and reduced forms.[2]

Physicochemical and Analytical Data

Accurate characterization of 6β-Hydroxy-21-acetyloxy-budesonide is essential for its use as a reference standard in analytical methods. The following tables summarize its key properties.

Table 1: General Properties

| Property | Value |

| CAS Number | 93789-69-6 |

| Molecular Formula | C27H36O8 |

| Molecular Weight | 488.57 g/mol |

| Synonyms | (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione |

Source: SynThink Research Chemicals[3], SRIRAMCHEM[4]

Table 2: Analytical Data (Typical)

| Analytical Technique | Data |

| ¹H-NMR | Data consistent with the proposed structure, showing characteristic shifts for the steroid backbone, the butylidene acetal, the acetyl group, and the additional hydroxyl group. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, with fragmentation patterns consistent with the loss of the acetyl group and other characteristic fragments of the Budesonide structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity typically ≥98%. |

| Infrared Spectroscopy (IR) | Characteristic absorption bands for hydroxyl, carbonyl, and ester functional groups. |

Note: Specific spectral data is often proprietary to the manufacturers of reference standards. Researchers should refer to the Certificate of Analysis provided with the standard for precise values.[3]

Experimental Protocols

Plausible Synthesis of 6β-Hydroxy-21-Acetyloxy Budesonide

Step 1: 6β-Hydroxylation of Budesonide

-

Reagents and Solvents: Budesonide, a suitable oxidizing agent (e.g., a microbial transformation system known for steroid hydroxylation or a chemical oxidant with appropriate stereoselectivity), and appropriate solvents (e.g., buffered aqueous media for biotransformation or organic solvents for chemical oxidation).

-

Procedure:

-

Dissolve Budesonide in the chosen solvent system.

-

Introduce the hydroxylating agent (e.g., microbial culture or chemical reagent).

-

Maintain the reaction at a controlled temperature and pH for a specified period.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purify the resulting 6β-hydroxybudesonide using column chromatography.

-

Step 2: 21-Acetylation of 6β-Hydroxybudesonide

-

Reagents and Solvents: 6β-hydroxybudesonide, an acetylating agent (e.g., acetic anhydride or acetyl chloride), a base (e.g., pyridine or triethylamine), and an aprotic organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the purified 6β-hydroxybudesonide in the chosen solvent.

-

Add the base, followed by the slow addition of the acetylating agent at a controlled temperature (typically cooled in an ice bath).

-

Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

-

Quench the reaction by adding water or a dilute aqueous acid.

-

Extract the 6β-Hydroxy-21-acetyloxy-budesonide into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Isolation from Biological Matrices

The isolation of 6β-Hydroxy-21-acetyloxy-budesonide from biological samples, such as urine, would follow a multi-step procedure:

-

Sample Preparation:

-

Extraction:

-

Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances. A C18 stationary phase is commonly used for corticosteroids.

-

Alternatively, liquid-liquid extraction with a suitable organic solvent can be employed.

-

-

Chromatographic Separation:

-

Utilize preparative high-performance liquid chromatography (HPLC) on the concentrated extract to isolate the specific metabolite. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

-

Collect the fraction corresponding to the retention time of 6β-Hydroxy-21-acetyloxy-budesonide.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS/MS and NMR spectroscopy.

-

Signaling Pathways and Mechanism of Action

As a metabolite of Budesonide, the biological activity of 6β-Hydroxy-21-acetyloxy-budesonide is expected to be mediated through the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids like Budesonide is as follows:

-

Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm.

-

Receptor Activation and Translocation: This binding causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the Budesonide-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).

-

The overall effect is a potent anti-inflammatory response. The affinity of 6β-Hydroxy-21-acetyloxy-budesonide for the glucocorticoid receptor and its specific activity relative to the parent compound would require further investigation.

Visualizations

Plausible Synthetic and Metabolic Pathways

Caption: Plausible synthetic and metabolic pathways to 6β-Hydroxy-21-acetyloxy-budesonide.

Experimental Workflow for Isolation

Caption: General experimental workflow for the isolation of 6β-Hydroxy-21-acetyloxy-budesonide.

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified glucocorticoid receptor signaling pathway for Budesonide.

Conclusion

6β-Hydroxy-21-acetyloxy-budesonide is a relevant metabolite and impurity of Budesonide, formed through hydroxylation and acetylation. While detailed protocols for its specific synthesis and isolation are not widely published, established methods in steroid chemistry provide a clear path for its preparation and purification. Its characterization relies on standard analytical techniques, and its biological activity is presumed to be mediated through the glucocorticoid receptor, similar to its parent compound. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the study of Budesonide and its related substances.

References

- 1. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of budesonide metabolites in human urine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 6-beta-Hydroxy 21-Acetyloxy Budesonide - SRIRAMCHEM [sriramchem.com]

The Central Role of 6β-Hydroxy-21-acetyloxybudesonide's Precursor in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide, a potent synthetic corticosteroid, is widely utilized in the treatment of various inflammatory conditions, most notably asthma and inflammatory bowel disease. Its efficacy is intrinsically linked to its metabolic profile, which is dominated by extensive first-pass metabolism in the liver. A key player in this metabolic cascade is the formation of 6β-hydroxybudesonide, a major and significantly less active metabolite. This technical guide provides an in-depth exploration of the role of 6β-hydroxybudesonide in drug metabolism studies, with a focus on its formation, quantification, and its utility as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. It has been established that the primary metabolites of budesonide are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[1][2] The nomenclature "6β-Hydroxy-21-acetyloxybudesonide" is not the standard term used in the scientific literature for this major metabolite; the consistent terminology is 6β-hydroxybudesonide.

Budesonide Metabolism: The Formation of 6β-Hydroxybudesonide

Budesonide undergoes rapid and extensive metabolism, primarily in the liver, by the cytochrome P450 enzyme system. Specifically, the CYP3A4 isoenzyme is responsible for the majority of its biotransformation.[1] This metabolic process leads to the formation of two principal metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[2][3] The formation of these metabolites represents a critical inactivation step, as they possess less than 1% of the glucocorticoid activity of the parent compound.

The metabolic pathway leading to 6β-hydroxybudesonide involves the hydroxylation of the budesonide molecule at the 6β position. This reaction is a hallmark of CYP3A4 activity and is a common metabolic route for many steroids.

Signaling Pathway of Budesonide Metabolism

The metabolism of budesonide is intricately regulated at the genetic level. Budesonide itself can act as an inducer of CYP3A4 expression through the activation of the Pregnane X Receptor (PXR).[3][4] This nuclear receptor, upon binding with a ligand such as budesonide, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements on the DNA, initiating the transcription of the CYP3A4 gene. This self-induction mechanism can have significant implications for drug-drug interactions and long-term therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PXR-mediated induction of human CYP3A4 and mouse Cyp3a11 by the glucocorticoid budesonide. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. PXR-mediated induction of human CYP3A4 and mouse Cyp3a11 by the glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

6beta-Hydroxy 21-Acetyloxy Budesonide CAS number and molecular formula

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies for Budesonide and its key metabolite, 6β-hydroxybudesonide. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Data

Budesonide is a potent glucocorticoid with strong local anti-inflammatory effects and low systemic bioavailability.[1] It is used in the management of asthma and other inflammatory conditions.[1] Budesonide is metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes.[2][3]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Budesonide | 51333-22-3 | C₂₅H₃₄O₆ | 430.53 |

| 6β-Hydroxybudesonide | 93861-51-9 | C₂₅H₃₄O₇ | 446.53[4] |

Metabolic Pathway of Budesonide

Budesonide undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites with significantly lower glucocorticoid activity. The primary metabolic pathway involves hydroxylation, catalyzed by CYP3A enzymes, to form 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[3]

Caption: Metabolic conversion of Budesonide.

Experimental Protocols

Analysis of Budesonide and its Metabolites in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used for the simultaneous quantification of budesonide and its metabolites in human plasma.[5]

-

Sample Preparation: Solid-phase extraction is employed to isolate the analytes from the plasma matrix.

-

Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system.

-

Detection: A tandem mass spectrometer with a negative electrospray ionization source is used for detection and quantification.

-

Linear Range: The method is typically validated over a linear range of 0.1 to 10 ng/mL for all analytes.[5]

Identification of Budesonide Metabolites in Urine

The metabolic profile of Budesonide can be investigated in urine samples using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS).[6][7]

-

Sample Collection: Urine samples are collected from subjects after oral administration of Budesonide.

-

Extraction: Metabolites can be analyzed in their free and glucuronide forms.

-

LC-MS/MS Analysis: Used for the initial detection and structural elucidation of metabolites.

-

GC/MS Analysis: Provides complementary structural information for metabolite identification.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of Budesonide metabolites in biological samples.

Caption: Workflow for Budesonide metabolite identification.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Identification of budesonide metabolites in human urine after oral administration | Semantic Scholar [semanticscholar.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 5. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of budesonide metabolites in human urine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of 6β-Hydroxy-21-Acetyloxy Budesonide

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive analytical method for the detection and quantification of 6β-Hydroxy-21-Acetyloxy Budesonide, a potential metabolite or derivative of the synthetic corticosteroid, Budesonide. The described methodology, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is designed for researchers, scientists, and professionals in drug development and metabolism studies. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high selectivity and accuracy for the determination of this analyte in biological matrices.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory conditions. Its metabolism is extensive and primarily mediated by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of various hydroxylated metabolites, with 6β-hydroxybudesonide and 16α-hydroxyprednisolone being the major products.[1] The compound 6β-Hydroxy-21-Acetyloxy Budesonide (CAS 93789-69-6) represents a further modification, incorporating both hydroxylation and acetylation. While less commonly studied, the analysis of such derivatives is crucial for a complete understanding of the metabolic fate and potential activity of Budesonide. This document provides a proposed analytical method for the sensitive and specific quantification of 6β-Hydroxy-21-Acetyloxy Budesonide.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of 6β-Hydroxy-21-Acetyloxy Budesonide from plasma or urine samples.

Protocol:

-

To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar corticosteroid).

-

Pre-treat the sample by adding 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Recommended Condition |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ (m/z 489.2) |

| Product Ions | To be determined by direct infusion of a reference standard. Plausible fragments could result from the loss of the acetyl group, water, or parts of the butylidene group. |

| Collision Energy | To be optimized for each transition. |

| Source Temp. | 500°C |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Expected Value |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Correlation Coefficient (r²) | > 0.99 |

Visualizations

Caption: Proposed metabolic pathway of Budesonide.

Caption: Experimental workflow for analysis.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective analysis of 6β-Hydroxy-21-Acetyloxy Budesonide. This method can be a valuable tool for pharmacokinetic studies, drug metabolism research, and the quality control of pharmaceutical formulations. The protocol is adaptable and can be optimized to meet the specific requirements of different laboratory settings and research objectives.

References

Application Note and Protocol for the Quantification of 6β-Hydroxy-21-acetoxybudesonide using HPLC

This document provides a detailed protocol for the quantification of 6β-Hydroxy-21-acetoxybudesonide, a metabolite of the corticosteroid budesonide. The method is based on High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection, adapted from established methods for budesonide and its related substances. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this specific compound.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. It is metabolized in the liver to form several metabolites, including 6β-hydroxybudesonide and its 21-acetoxy derivative. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of budesonide drug products. This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of 6β-Hydroxy-21-acetoxybudesonide.

Experimental Protocol

This protocol is adapted from validated HPLC methods for budesonide and its related compounds.[1][2][3][4][5]

Materials and Reagents

-

Reference Standard: 6β-Hydroxy-21-acetoxybudesonide (Purity ≥ 98%)

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

-

Buffers and Reagents:

-

Potassium phosphate monobasic (KH2PO4)

-

Orthophosphoric acid (H3PO4)

-

Formic acid (≥ 98%)

-

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of Acetonitrile and a buffer solution. A typical starting point is Acetonitrile:Phosphate Buffer (pH 3.2) (55:45, v/v).[5] An alternative is 0.1% Formic Acid in Water and Methanol (15:85, v/v). |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 244 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 30 °C |

| Run Time | Approximately 10-15 minutes, sufficient to elute the analyte and any potential impurities. |

Preparation of Solutions

-

Buffer Preparation (Phosphate Buffer, pH 3.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 0.025 M. Adjust the pH to 3.2 with orthophosphoric acid.

-

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic solvent and buffer/acidified water in the specified ratio. For example, for a 55:45 (v/v) Acetonitrile:Phosphate Buffer mobile phase, mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 6β-Hydroxy-21-acetoxybudesonide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[5]

Sample Preparation

The sample preparation will depend on the matrix. For bulk drug or pharmaceutical formulations, dissolve the sample in methanol or the mobile phase to obtain a theoretical concentration within the calibration range. For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary prior to HPLC analysis.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo, and a spiked sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Typical Method Validation Parameters for Budesonide Related Compounds

| Parameter | Typical Value |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.25 µg/mL |

Note: These values are based on methods for budesonide and should be established specifically for 6β-Hydroxy-21-acetoxybudesonide during method validation.[5]

Data Presentation

All quantitative data should be summarized in clear and well-structured tables.

Table 3: Example of Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Value] |

| 5 | [Insert Value] |

| 10 | [Insert Value] |

| 20 | [Insert Value] |

| 50 | [Insert Value] |

Table 4: Example of Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| Low QC | [Insert Value] | [Insert Value] | [Insert Value] |

| Mid QC | [Insert Value] | [Insert Value] | [Insert Value] |

| High QC | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of 6β-Hydroxy-21-acetoxybudesonide using the described HPLC method.

Caption: Workflow for the HPLC quantification of 6β-Hydroxy-21-acetoxybudesonide.

Conclusion

The described RP-HPLC method provides a framework for the reliable and accurate quantification of 6β-Hydroxy-21-acetoxybudesonide. The method is based on established analytical principles for budesonide and its related compounds. For successful implementation, it is essential to perform a thorough method validation to ensure its suitability for the intended application. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

- 1. A stability-indicating HPLC assay method for budesonide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of 6β-Hydroxybudesonide in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Following administration, budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic process results in the formation of two major, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[1][3] The quantification of these metabolites in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding the overall disposition of budesonide in the body. This document provides a detailed protocol for the sensitive and selective analysis of 6β-hydroxybudesonide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the primary focus is on 6β-hydroxybudesonide, it is important to note that budesonide can also undergo esterification, and this protocol may be adapted for other related metabolites.

Metabolic Pathway of Budesonide

The metabolic conversion of budesonide to its hydroxylated metabolites is a critical step in its clearance from the body. The following diagram illustrates the primary metabolic pathway leading to the formation of 6β-hydroxybudesonide.

Experimental Protocol

This protocol outlines a validated method for the simultaneous quantification of budesonide and its major metabolite, 6β-hydroxybudesonide, in human plasma.

Materials and Reagents

-

Budesonide reference standard

-

6β-Hydroxybudesonide reference standard

-

Internal Standard (IS), e.g., 9-fluoro-hydrocortisone

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to extract the analytes from the plasma matrix.

Procedure:

-

Thaw plasma samples at room temperature.

-

To 0.5 mL of plasma, add the internal standard solution.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | A suitable gradient to separate the analytes from matrix components. For example: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Budesonide | 429.2 | 321.1 |

| 6β-Hydroxybudesonide | 445.2 | 427.2 |

| Internal Standard (e.g., 9-fluoro-hydrocortisone) | 379.2 | 349.2 |

Quantitative Data Summary

The following tables summarize the validation data for the LC-MS/MS method for the simultaneous quantification of budesonide and 6β-hydroxybudesonide in human plasma.[4]

Table 1: Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Budesonide | 0.1 - 10 | > 0.99 |

| 6β-Hydroxybudesonide | 0.1 - 10 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |

| Budesonide | LLOQ (0.1) | ≤ 20 | ≤ 20 | 80 - 120 |

| Low | ≤ 15 | ≤ 15 | 85 - 115 | |

| Mid | ≤ 15 | ≤ 15 | 85 - 115 | |

| High | ≤ 15 | ≤ 15 | 85 - 115 | |

| 6β-Hydroxybudesonide | LLOQ (0.1) | ≤ 20 | ≤ 20 | 80 - 120 |

| Low | ≤ 15 | ≤ 15 | 85 - 115 | |

| Mid | ≤ 15 | ≤ 15 | 85 - 115 | |

| High | ≤ 15 | ≤ 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of budesonide and its major metabolite, 6β-hydroxybudesonide, in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the summarized validation data, offers a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This methodology is well-suited for supporting clinical and non-clinical studies involving budesonide.

References

- 1. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Stability Testing of 6β-Hydroxy 21-Acetyloxy Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the stability of 6β-Hydroxy 21-Acetyloxy Budesonide, a corticosteroid derivative. Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[1][2]